![molecular formula C12H11N3O2 B3263039 Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate CAS No. 365548-02-3](/img/structure/B3263039.png)
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate is an organic compound that belongs to the class of indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . The indole nucleus is found in many important synthetic drug molecules and has been associated with various biological activities .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate is represented by the linear formula C12H10N2O2 . The compound has a molecular weight of 204.23 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate were not found in the available literature, indole derivatives are known to undergo various reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Photochemical Applications
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate and its derivatives have been explored in photochemical studies. For instance, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, closely related compounds, have been used in photochemistry to synthesize cycloprop[b]indoles (Ikeda et al., 1977). These photochemical reactions offer a pathway to create complex indole structures, important in various biochemical processes.
Synthetic Chemistry
In synthetic chemistry, ethyl 2-amino-6-cyano-1H-indole-3-carboxylate serves as a key intermediate for the creation of diverse organic compounds. A notable application is in the synthesis of highly diversified pyrimido[1,2-a]indoles, achieved through a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates (Gupta et al., 2011). This method highlights the compound's versatility in constructing complex molecular architectures.
Pharmaceutical Research
In pharmaceutical research, derivatives of ethyl 2-amino-6-cyano-1H-indole-3-carboxylate have been synthesized and tested for various biological activities. For example, some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, structurally related compounds, were explored for their potential in drug development, demonstrating the significance of this class of compounds in medicinal chemistry (Hai et al., 2017).
Antimicrobial Research
Compounds structurally similar to ethyl 2-amino-6-cyano-1H-indole-3-carboxylate have been investigated for their antimicrobial properties. For instance, ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, a related compound, demonstrated significant antibacterial activity (Mir & Mulwad, 2009). This suggests the potential utility of such compounds in addressing microbial resistance.
Structural Analysis and Characterization
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate and its derivatives have been subjects of structural analysis and characterization, important for understanding their properties and potential applications. For example, a study on the thermal decomposition of ethyl-2’-amino-5’-cyano-6’-(1H-indole-3yl)-2-oxospiro[indoline-3,4’-pyran]-3’-carboxylate provided insights into its thermal stability and decomposition kinetics (Nalini et al., 2019).
Future Directions
Indole derivatives, including Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . The future of this compound lies in further exploration of its potential therapeutic applications.
properties
IUPAC Name |
ethyl 2-amino-6-cyano-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-8-4-3-7(6-13)5-9(8)15-11(10)14/h3-5,15H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUXSLZYACSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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